![molecular formula C8H11ClO B2856140 2-Chloro-1-spiro[2.3]hexan-5-ylethanone CAS No. 2413877-81-1](/img/structure/B2856140.png)

2-Chloro-1-spiro[2.3]hexan-5-ylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

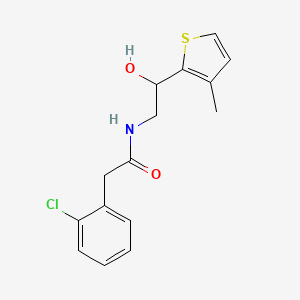

2-Chloro-1-spiro[2.3]hexan-5-ylethanone is a chemical compound that has recently gained attention in scientific research. This compound is a spiroketone, which is a type of organic molecule that contains a spirolactone ring and a ketone functional group. Spiroketones have been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. In 3]hexan-5-ylethanone.

Aplicaciones Científicas De Investigación

Antitumor Agents

Compounds containing the spirofused bicyclo[3.1.0]hexane framework, similar to 2-Chloro-1-spiro[2.3]hexan-5-ylethanone, have been studied for their potential as antitumor agents . These compounds have shown antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa), as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cells. The most effective compounds demonstrated IC50 values ranging from 4.2 to 24.1 μM, indicating a significant potential for cancer treatment.

Apoptosis Induction

The same class of compounds has been observed to induce apoptosis in cancer cells . Treatment with these compounds led to the accumulation of HeLa and CT26 cells in the SubG1 phase of the cell cycle, which is indicative of apoptosis. This suggests that 2-Chloro-1-spiro[2.3]hexan-5-ylethanone could be used to trigger programmed cell death in cancerous cells, a key strategy in cancer therapy.

Actin Cytoskeleton Disruption

Research has found that treatment with spirofused bicyclo[3.1.0]hexane compounds can disrupt the actin cytoskeleton in cancer cells . Confocal microscopy revealed that actin filaments disappeared and granular actin was distributed diffusely in the cytoplasm of treated cells. This disruption can inhibit cell motility and prevent metastasis, making it a valuable application in cancer treatment.

Reduction of Filopodium-like Protrusions

The treatment of HeLa cells with these compounds significantly reduced the number of cells with filopodium-like membrane protrusions . These protrusions are involved in cell adhesion, migration, and signaling, and their reduction could further inhibit the invasive potential of cancer cells.

Heterocyclic Compound Synthesis

Spirocyclic compounds like 2-Chloro-1-spiro[2.3]hexan-5-ylethanone are important in the synthesis of medicinally relevant heterocyclic compounds . These heterocycles are found in various natural products and medicines, and their synthesis is crucial for the development of new therapeutic agents.

Flavoring Agent in Food Products

Sulfur-containing heterocyclic compounds are used to flavor food products, including meats, vegetables, peanuts, coffee, and cocoa . While the direct use of 2-Chloro-1-spiro[2.3]hexan-5-ylethanone as a flavoring agent is not specified, its structural similarity to other sulfur-containing heterocycles suggests potential applications in this field.

Propiedades

IUPAC Name |

2-chloro-1-spiro[2.3]hexan-5-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c9-5-7(10)6-3-8(4-6)1-2-8/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTKNUWSJMVDSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-spiro[2.3]hexan-5-ylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2856057.png)

![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2856059.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2856063.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2856066.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2856068.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2856076.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2856077.png)

![4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2856078.png)

![3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2856079.png)